molecular formula C9H3ClF3IN2 B1463258 4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline CAS No. 1160994-12-6

4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline

Cat. No.: B1463258
CAS No.: 1160994-12-6
M. Wt: 358.48 g/mol
InChI Key: VOOVNWURSYQTDP-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the quinazoline core, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azidoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(trifluoromethyl)quinazoline
  • 4-Iodo-6-(trifluoromethyl)quinazoline
  • 4-Chloro-7-(trifluoromethyl)quinazoline

Uniqueness

4-Chloro-6-iodo-7-(trifluoromethyl)quinazoline is unique due to the simultaneous presence of chlorine, iodine, and trifluoromethyl groups. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and biological research .

Properties

IUPAC Name

4-chloro-6-iodo-7-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3IN2/c10-8-4-1-6(14)5(9(11,12)13)2-7(4)15-3-16-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOVNWURSYQTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1I)C(F)(F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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